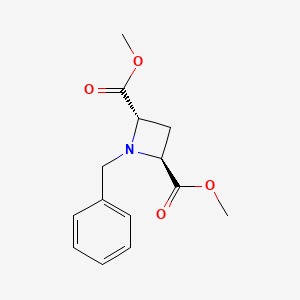

7-(trifluoromethyl)-1H-indole-2-carboxylic Acid

Overview

Description

The trifluoromethyl group is a functional group that has the formula -CF3 . It is often used in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .

Synthesis Analysis

Trifluoromethyl groups can be introduced into compounds through various methods . For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another strategy involves the use of trifluoroacetic anhydride for a scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis .Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the molecular structure of compounds containing the trifluoromethyl group .Chemical Reactions Analysis

Trifluoromethylation reactions of a variety of substrates have been developed . These reactions often involve radical, nucleophilic, and electrophilic CF3 sources .Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds can be influenced by the presence of the trifluoromethyl group .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 7-(trifluoromethyl)-1H-indole-2-carboxylic Acid, focusing on six unique applications:

Pharmaceutical Development

7-(Trifluoromethyl)-1H-indole-2-carboxylic acid is a valuable compound in pharmaceutical research due to its potential as a building block for drug synthesis. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, making it a crucial component in the development of new medications . This compound is particularly useful in designing drugs targeting central nervous system disorders and cancer therapies.

Organic Synthesis

In organic chemistry, 7-(trifluoromethyl)-1H-indole-2-carboxylic acid is employed as a versatile intermediate. Its unique structure allows for various chemical transformations, including cyclization reactions and functional group modifications . This makes it an essential reagent for synthesizing complex organic molecules, facilitating the development of new synthetic methodologies.

Material Science

The incorporation of trifluoromethyl groups into materials can significantly alter their physical properties. 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid is used in the synthesis of advanced materials with enhanced thermal stability, hydrophobicity, and chemical resistance . These materials find applications in coatings, electronics, and high-performance polymers.

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its potential as a precursor to agrochemicals. The trifluoromethyl group can improve the efficacy and environmental stability of pesticides and herbicides . Research in this area aims to develop more effective and sustainable agricultural products.

Medicinal Chemistry

Medicinal chemists utilize 7-(trifluoromethyl)-1H-indole-2-carboxylic acid to design molecules with improved pharmacokinetic properties. The trifluoromethyl group can enhance the lipophilicity and membrane permeability of drug candidates, leading to better absorption and distribution in the body . This application is crucial in the optimization of lead compounds during drug discovery.

Catalysis

This compound is also investigated for its role in catalytic processes. The presence of the trifluoromethyl group can influence the reactivity and selectivity of catalysts in various chemical reactions . Research in this field focuses on developing new catalytic systems for efficient and selective transformations in organic synthesis.

Mechanism of Action

Target of Action

It’s known that many trifluoromethyl-containing compounds are used in various drugs . These compounds often target specific enzymes or receptors in the body, altering their function to achieve a therapeutic effect .

Mode of Action

It’s known that trifluoromethyl groups in other compounds can suppress certain biological activities . For instance, they can inhibit feeding and movement in aphids . The trifluoromethyl group’s presence often enhances the metabolic stability, lipophilicity, and potency of drugs .

Biochemical Pathways

It’s known that the trifluoromethyl group can affect various biochemical pathways when incorporated into different drugs . For example, it can lead to the accumulation of certain metabolites .

Pharmacokinetics

It’s known that the presence of a trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency , which could impact the bioavailability of the compound.

Result of Action

It’s known that trifluoromethyl-containing compounds can have various effects at the molecular and cellular level depending on their specific targets .

Action Environment

It’s known that trifluoromethyl-containing compounds are generally stable and resistant to degradation in the environment . This stability could potentially influence the compound’s action and efficacy.

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-(trifluoromethyl)-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)6-3-1-2-5-4-7(9(15)16)14-8(5)6/h1-4,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISPPXUYIZNQMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405627 | |

| Record name | 7-(trifluoromethyl)-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(trifluoromethyl)-1H-indole-2-carboxylic Acid | |

CAS RN |

883541-39-7, 172216-98-7 | |

| Record name | 7-(trifluoromethyl)-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(trifluoromethyl)-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2,3-Dimethyl-phenylcarbamoyl)-methylsulfanyl]-acetic acid](/img/structure/B3021939.png)

![6-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B3021949.png)